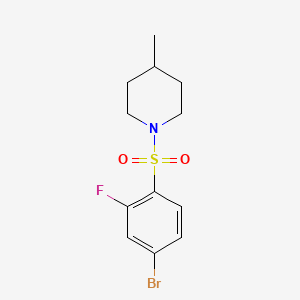

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine

Descripción

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine (CAS: 1331186-01-6) is a sulfonamide derivative featuring a 4-methylpiperidine moiety linked to a substituted phenyl ring. Its molecular formula is C₁₂H₁₅BrFNO₂S, with a molecular weight of 336.22 g/mol. It is stored at 2–8°C and requires careful handling to avoid degradation, with solubility enhanced by heating in DMSO .

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2S/c1-9-4-6-15(7-5-9)18(16,17)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGABWPDHLPCAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and 4-methylpiperidine.

Sulfonylation: The 4-bromo-2-fluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Coupling Reaction: The sulfonylated intermediate is then coupled with 4-methylpiperidine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohol or amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer agent. Research indicates that analogs of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the arylsulfonamide moiety can lead to compounds with improved efficacy against colon cancer cell lines .

Table 1: Antiproliferative Activity of Analog Compounds

| Compound | IC50 (nM) | Target Cell Line |

|---|---|---|

| TASIN-1 | 25 | Colon Cancer |

| TASIN Analog with 4-Bromo | 3.2 | Colon Cancer |

| Unsubstituted Phenyl Analog | 150 | Colon Cancer |

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how different substituents on the phenyl ring affect the biological activity of sulfonamide derivatives. The presence of electron-withdrawing groups, such as bromine and fluorine, has been shown to enhance the potency of these compounds against cancer cells .

Neuropharmacology

There is emerging interest in the neuropharmacological properties of this compound. Preliminary investigations suggest that it may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. However, detailed studies are still required to elucidate these effects.

Case Study 1: Anticancer Activity

In a controlled study published in Nature Communications, researchers synthesized a series of TASIN analogs, including those based on 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine. The study found that certain modifications led to compounds with IC50 values as low as 3 nM against colon cancer cell lines, indicating high potency .

Case Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal models. Results indicated favorable pharmacokinetic properties with a half-life suitable for therapeutic use; however, toxicity assessments are ongoing to ensure safety for potential clinical applications .

Mecanismo De Acción

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine atoms in the phenyl ring can enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS: 443668-51-7)

- Structure : The phenyl ring bears a bromo group at position 3 and a methoxy group at position 3.

- Molecular Weight: 348.26 g/mol (C₁₃H₁₈BrNO₃S).

- In contrast, the fluoro substituent in the target compound is electron-withdrawing, which may alter reactivity in dehydrogenation or substitution reactions .

b. 1-(4-Bromomethylbenzenesulfonyl)-4-methylpiperidine

- Structure : Features a bromomethyl (-CH₂Br) group at the para position of the benzenesulfonyl moiety.

- Synthesis : Prepared via sulfonation of 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under basic conditions .

- Reactivity : The bromomethyl group introduces a site for nucleophilic substitution, enabling further functionalization (e.g., coupling reactions), unlike the halogenated phenyl derivatives .

c. 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine

- Structure: Contains a nitro (-NO₂) and chloro (-Cl) substituent.

- Properties : The nitro group strongly withdraws electrons, increasing the sulfonamide’s electrophilicity. This contrasts with the target compound’s fluorine, which has a milder electron-withdrawing effect .

Piperidine Ring Modifications

a. 1-(1-Phenylcyclohexyl)-4-methylpiperidine

- Structure : A phencyclidine (PCP) analog with a cyclohexyl spacer between the phenyl and piperidine groups.

- Pharmacology : Exhibits lower rotarod ataxia potency (0.05–2.15× PCP) and a narrow therapeutic index compared to sulfonamide derivatives. The sulfonyl group in the target compound likely reduces CNS penetration, altering toxicity profiles .

b. 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine

Catalytic and Physicochemical Comparisons

Role in Liquid Organic Hydrogen Carriers (LOHCs)

4-Methylpiperidine derivatives, including sulfonamides, are studied for hydrogen storage via catalytic dehydrogenation. For example:

- Catalyst Performance: Supported iridium complexes (e.g., POCOP-Ir on Al₂O₃) dehydrogenate 4-methylpiperidine with high turnover numbers (TON >91,000 in 45 h) .

- Temperature/Flow Effects : Lower flow rates (0.02–0.2 mL/min) increase contact time, enhancing conversion and selectivity for fully dehydrogenated products (e.g., 4-methylpyridine) . The target compound’s bromo and fluoro substituents may influence substrate-catalyst interactions by modulating electron density .

Actividad Biológica

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a brominated aromatic system. Its chemical formula is , and it possesses a molecular weight of 337.21 g/mol. The presence of halogen atoms (bromine and fluorine) in the phenyl ring enhances its binding affinity to biological targets through halogen bonding and hydrophobic interactions.

The biological activity of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate various biochemical pathways, influencing signal transduction and gene expression.

Key Molecular Targets:

- Enzymes : Inhibition through binding to active sites.

- Receptors : Modulation of receptor function affecting neurotransmitter pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the arylsulfonamide moiety can significantly impact antiproliferative activity. For instance, substituents at the para-position of the phenyl ring have shown varying effects on biological potency. Strongly electron-withdrawing groups can reduce activity, while certain hydrophobic groups enhance it.

| Substituent | Effect on Activity |

|---|---|

| Unsubstituted phenyl | Moderate activity |

| Electron-withdrawing (-NO₂) | Significant reduction |

| Hydrophobic groups | Enhanced binding affinity |

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally similar to 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine:

- Anticancer Activity : In vitro studies have shown that compounds with similar sulfonamide structures exhibit potent cytotoxicity against various cancer cell lines, including colon cancer cells. The IC50 values for some analogs range from 5 to 28 μM, indicating significant antiproliferative effects .

- Neurotransmitter Interaction : Compounds in this class have demonstrated selective binding to dopamine and serotonin transporters, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting replication at micromolar concentrations, highlighting their potential as antiviral agents .

Case Study 1: Anticancer Efficacy

A study focused on TASIN analogs, which include sulfonamide derivatives, reported a significant reduction in cell viability in colon cancer cell lines when treated with these compounds. The SAR analysis revealed that specific substitutions on the phenyl ring enhanced cytotoxicity, making them promising candidates for further development .

Case Study 2: Neurotransmitter Modulation

Research into piperidine derivatives indicated that modifications could lead to increased selectivity for dopamine transporters over serotonin transporters. This selectivity is crucial for developing treatments for conditions like depression and anxiety disorders .

Q & A

Q. What are the standard synthetic routes for 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine?

The compound is typically synthesized via sulfonylation of 4-methylpiperidine using 4-bromo-2-fluorobenzenesulfonyl chloride. Key steps include:

- Reaction Conditions : Conducted in anhydrous dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride. A base like triethylamine is added to neutralize HCl byproducts .

- Optimization : Temperature (0–25°C) and stoichiometric ratios are critical to minimize side reactions. Yields >70% are achievable with rigorous control .

Q. How is the compound purified, and what analytical methods confirm its structure?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : H and C NMR confirm the sulfonyl group integration (δ ~3.5 ppm for piperidine protons) and aryl bromine/fluorine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 376.0) .

- IR Spectroscopy : Sulfonyl S=O stretches appear at ~1350 cm and ~1150 cm .

Advanced Research Questions

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Functional Group Modifications :

- Replace bromine/fluorine on the phenyl ring with other halogens (e.g., Cl, I) to assess electronic effects .

- Introduce substituents (e.g., methyl, methoxy) on the piperidine ring to probe steric influences .

- Synthetic Strategies : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group diversification or click chemistry for triazole appendages .

Q. How can conflicting data on biological activity across studies be resolved?

- Purity Assessment : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required for reliable assays) .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or GPCRs, focusing on sulfonyl group interactions with catalytic residues .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) via spectrophotometric monitoring of substrate turnover rates .

- Receptor Binding Studies : Use radiolabeled analogs (e.g., H-labeled compound) in competitive displacement assays .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 48 hrs; analyze degradation via LC-MS .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; monitor decomposition by TLC .

Q. What strategies assess the compound’s toxicity in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.